molecular formula C19H16ClFN4O3S2 B2953634 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 896031-81-5

2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2953634
CAS No.: 896031-81-5
M. Wt: 466.93
InChI Key: JYHZEEMACRDVBX-UHFFFAOYSA-N
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Description

2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that features a variety of functional groups, including amides, thiadiazoles, and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative with an acyl chloride to form the chlorophenoxyacetamide intermediate.

    Coupling with the Thiadiazole: The chlorophenoxyacetamide is then coupled with the thiadiazole ring under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-bromophenyl)methyl]acetamide
  • **2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Uniqueness

The presence of both the chlorophenoxy and fluorophenyl groups in 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s biological activity and chemical reactivity, potentially making it more effective or selective in its applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3S2/c20-13-3-7-15(8-4-13)28-10-16(26)23-18-24-25-19(30-18)29-11-17(27)22-9-12-1-5-14(21)6-2-12/h1-8H,9-11H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHZEEMACRDVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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